1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
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Overview
Description
1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea is a synthetic compound that combines the structural features of benzofuran and thiazole. These heterocyclic structures are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzofuran and thiazole moieties through a urea linkage.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea can be compared with other similar compounds:
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which have antimicrobial and antiviral activities.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-6-16-14(20-9)17-13(18)15-7-10-8-19-12-5-3-2-4-11(10)12/h2-6,10H,7-8H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVJUKXFZPDMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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